N-ethyl-4-phenylaniline

Description

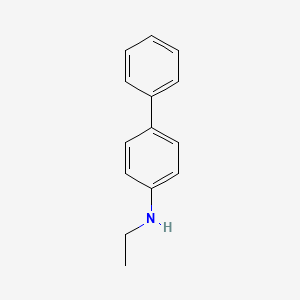

N-Ethyl-4-phenylaniline (IUPAC name: N-ethyl-4-phenylbenzenamine) is a secondary amine characterized by an ethyl group attached to the nitrogen atom of an aniline moiety, with a phenyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₄H₁₅N, with a molecular weight of 197.28 g/mol.

Properties

CAS No. |

68254-66-0 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-ethyl-4-phenylaniline |

InChI |

InChI=1S/C14H15N/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |

InChI Key |

PUNRUIIELSYZPH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-phenylaniline can be achieved through several methods. One common approach involves the alkylation of 4-phenylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: 4-phenylaniline

Reagent: Ethyl halide (e.g., ethyl bromide)

Catalyst: Base (e.g., sodium hydroxide)

Solvent: Organic solvent (e.g., ethanol)

Reaction Conditions: Reflux temperature for several hours

Another method involves the reduction of N-ethyl-4-nitrophenylaniline using hydrogen gas in the presence of a palladium catalyst. This method is particularly useful for industrial-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-phenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-ethyl-4-phenylquinone imine.

Reduction: Reduction of N-ethyl-4-nitrophenylaniline to this compound.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

Oxidation: N-ethyl-4-phenylquinone imine

Reduction: this compound

Substitution: N-ethyl-4-nitrophenylaniline or N-ethyl-4-bromophenylaniline

Scientific Research Applications

N-ethyl-4-phenylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-phenylaniline involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares N-ethyl-4-phenylaniline with key analogs, emphasizing structural variations and their implications:

Reactivity and Functional Group Interactions

- Electron-Donating vs. Withdrawing Groups : The ethyl group in this compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, nitro and chloro substituents () deactivate the ring, directing reactions to specific positions .

Biological Activity

N-Ethyl-4-phenylaniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the aniline structure. Its chemical formula is , and it typically appears as a yellow crystalline solid. The compound is known for its ability to undergo various chemical reactions, which can influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies suggesting that it may inhibit the growth of certain bacteria and fungi. The presence of the phenyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death .

- Antioxidant Activity : Some derivatives of this compound have been tested for their antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group present in similar compounds often participates in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components .

- Interaction with Biomolecules : The aromatic nature of the compound allows it to engage in π-π stacking interactions with other aromatic systems, which may influence its biological effects .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Activity

A study focusing on N-ethyl-4-nitro-N-phenylaniline highlighted its potential as an antimicrobial agent. The research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, and moderate activity against Gram-negative strains .

Antioxidant Studies

In a comparative study of various substituted anilines, this compound was assessed for its antioxidant properties using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited strong antioxidant activity, suggesting potential applications in preventing oxidative damage in biological systems .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.